molecular formula C13H15NOS2 B2613524 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone CAS No. 2034552-88-8

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone

Cat. No.: B2613524
CAS No.: 2034552-88-8
M. Wt: 265.39
InChI Key: LSIOOROZTQDZRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is a chemical compound known for its unique bicyclic structure. This compound has garnered interest in various fields such as organic synthesis, pharmaceutical research, and material science due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-bicyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone has been studied for its potential biological activity and therapeutic applications. Its unique structure makes it valuable for:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Pharmaceutical Research: Investigated for potential therapeutic properties.

    Material Science: Explored for its potential use in creating novel materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone
  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone

Uniqueness

What sets 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone apart is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-16-11-4-2-3-9(5-11)13(15)14-7-12-6-10(14)8-17-12/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIOOROZTQDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.